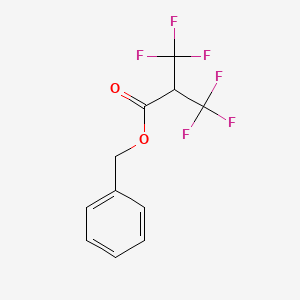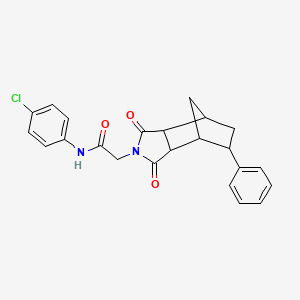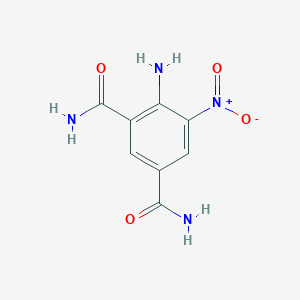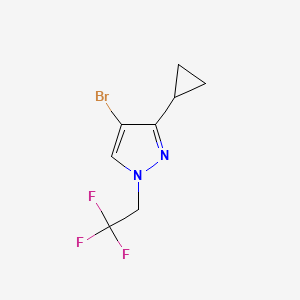![molecular formula C26H24BrNO7S B12472345 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12472345.png)
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromo-2-methylphenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a sulfonyl group, a brominated aromatic ring, and a carbamoyl group. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.
Vorbereitungsmethoden
The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the sulfonyl ester: This step involves the reaction of 4-methylbenzenesulfonyl chloride with a phenolic compound to form the sulfonyl ester.
Carbamoylation: The addition of a carbamoyl group is carried out using a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides.
Coupling reactions: The final step involves coupling the intermediate products to form the desired compound. This may involve esterification or amidation reactions under specific conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity and structural features make it useful in the study of enzyme mechanisms and protein-ligand interactions. It can be used as a probe to investigate biological pathways and molecular targets.
Medicine: Potential applications in drug discovery and development, particularly in the design of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. It can also be used in the formulation of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the carbamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to changes in enzyme activity, signal transduction, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 3-[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]PROPANOATE can be compared with other similar compounds, such as:
2-{4-[(4-METHOXYBENZYL)OXY]PHENYL}ACETONITRILE: This compound shares a similar aromatic structure but differs in the presence of a methoxy group and an acetonitrile moiety.
4-[(4-METHOXYBENZYL)OXY]PHENYLACETONITRILE: Another related compound with a methoxybenzyl group and an acetonitrile moiety, used in different synthetic applications.
2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}ACETONITRILE: Similar to the target compound but with an acetonitrile group instead of the carbamoyl group.
Eigenschaften
Molekularformel |
C26H24BrNO7S |
|---|---|
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 4-(4-bromo-2-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C26H24BrNO7S/c1-17-3-10-22(11-4-17)36(32,33)35-21-8-5-19(6-9-21)24(29)16-34-26(31)14-13-25(30)28-23-12-7-20(27)15-18(23)2/h3-12,15H,13-14,16H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
SJDGASYKFOGYGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=C(C=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B12472262.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472268.png)
![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B12472304.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472318.png)
![3-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B12472319.png)
![N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B12472325.png)

![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12472329.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12472336.png)


